molecular formula C13H14N2O4 B1394359 Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate CAS No. 1216607-98-5

Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B1394359
CAS No.: 1216607-98-5
M. Wt: 262.26 g/mol
InChI Key: AKFHDOPXEWWEDO-UHFFFAOYSA-N
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Description

Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate is a chemical compound belonging to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom The compound also features an ethyl ester group and a methoxybenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methoxybenzyl hydrazine with ethyl oxalyl chloride to form an intermediate hydrazide. This intermediate is then cyclized in the presence of a dehydrating agent such as phosphorus oxychloride to yield the desired oxadiazole compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxadiazole ring into other heterocyclic structures.

    Substitution: The methoxybenzyl group can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens, alkyl halides, or nitrating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or nitro groups.

Scientific Research Applications

Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The methoxybenzyl group may enhance the compound’s binding affinity and selectivity for its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate can be compared with other similar compounds such as:

    Ethyl 5-(4-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate: Similar structure but with a different position of the methoxy group.

    Ethyl 5-(3-Methylbenzyl)-1,2,4-oxadiazole-3-carboxylate: Similar structure but with a methyl group instead of a methoxy group.

    Ethyl 5-(3-Chlorobenzyl)-1,2,4-oxadiazole-3-carboxylate: Similar structure but with a chlorine atom instead of a methoxy group.

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 5-[(3-methoxyphenyl)methyl]-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-3-18-13(16)12-14-11(19-15-12)8-9-5-4-6-10(7-9)17-2/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFHDOPXEWWEDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)CC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(3-methoxyphenyl)acetyl chloride (1.18 mL; 7.57 mmol) was added to a mixture of ethyl 2-amino-2-(hydroxyimino)acetate (0.500 g; 3.78 mmol) and N,N diisopropylethylamine (1.05 mL; 6.06 mmol) in dichloromethane (18 mL) at −15° C. The reaction mixture was stirred at room temperature overnight and poured into a mixture of ice and water. The formed precipitate was filtered off, suspended in pyridine (18 mL) and refluxed in a sealed tube for 20 h and concentrated under reduced pressure. The crude material was purified by flash chromatography on silica (eluent 20 to 100% ethyl acetate in heptane) to yield 0.146 g (15%) of ethyl 5-(3-methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate as a yellow oil.
Quantity
1.18 mL
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reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate

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